Cas no 86522-89-6 (2,4-Dichloro-5-fluorobenzoic acid)

2,4-Dichloro-5-fluorobenzoic acid is a fluorinated benzoic acid derivative with a molecular formula of C₇H₃Cl₂FO₂. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients for herbicides and antimicrobial agents. Its key structural features—two chlorine substituents and a fluorine atom—enhance its reactivity and selectivity in electrophilic aromatic substitution and coupling reactions. The compound exhibits high purity and stability, making it suitable for precision applications in organic synthesis. Its well-defined chemical properties facilitate controlled modifications, enabling efficient derivatization for targeted molecular frameworks.
2,4-Dichloro-5-fluorobenzoic acid structure
86522-89-6 structure
Product Name:2,4-Dichloro-5-fluorobenzoic acid
CAS No:86522-89-6
MF:C7H3Cl2FO2
MW:209.001923799515
MDL:MFCD00075281
CID:60996
PubChem ID:688138
Update Time:2025-06-07

2,4-Dichloro-5-fluorobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dichloro-5-fluorobenzoic acid
    • 2,4,5,6-TETRACHLOROPHENOL
    • 2,4-dichloro-5-fluoro-benzoic acid
    • 2,4-Dichloro-5-fluorobenzoicacid
    • Benzoic acid, 2,4-dichloro-5-fluoro-
    • 2,4-dichloro-5-fluoro benzoic acid
    • PubChem1338
    • CDS1_000104
    • Maybridge1_002392
    • KSC448A5P
    • DivK1c_001144
    • RARECHEM AL BE 1219
    • HMS548E16
    • KZCWJHUTTSVCRO-UHFFFAOYSA-N
    • 2 4-dichloro-5-fluorobenzoic acid
    • STL557523
    • SBB003459
    • CL8012
    • BBL103713
    • Benzoicacid, 2,4-dichloro-5-fluoro-
    • 2,4-Dichloro-5-fluorobenzoic acid (ACI)
    • D2386
    • Z104509126
    • SY018787
    • CS-W015182
    • DB-019894
    • AKOS001286431
    • 2,4-Dichloro-5-fluorobenzoic acid, 99%
    • 2,4-Dichloro-5-fluorobenzoic acid, 97%
    • DTXSID30350803
    • MFCD00075281
    • 4Z4
    • SCHEMBL221449
    • EN300-13500
    • AC-4470
    • AB01329665-02
    • 86522-89-6
    • AS-45985
    • Q27455328
    • NCGC00337405-01
    • InChI=1/C7H3Cl2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12
    • MDL: MFCD00075281
    • Inchi: 1S/C7H3Cl2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12)
    • InChI Key: KZCWJHUTTSVCRO-UHFFFAOYSA-N
    • SMILES: O=C(C1C(Cl)=CC(Cl)=C(F)C=1)O

Computed Properties

  • Exact Mass: 207.94900
  • Monoisotopic Mass: 207.949413
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.8
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Color/Form: crystallization
  • Density: 1.5231 (estimate)
  • Melting Point: 142.0 to 146.0 deg-C
  • Boiling Point: 311.7°C at 760 mmHg
  • Flash Point: 142.3°C
  • PSA: 37.30000
  • LogP: 2.83070
  • Solubility: Not determined

2,4-Dichloro-5-fluorobenzoic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • WGK Germany:3
  • Hazard Category Code: R36/37/38
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Storage Condition:Sealed in dry,2-8°C(BD4066)

2,4-Dichloro-5-fluorobenzoic acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2,4-Dichloro-5-fluorobenzoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Chlorine Solvents: Ethanol ,  Water ;  6 h, pH 8 - 10, rt
1.2 Reagents: Hydrochloric acid ;  acidified, rt
Reference
Synthesis of Some New Fluorine-Containing Thiadiazolotriazinones as Potential Antibacterial Agents
Holla, B. Shivarama; et al, Phosphorus, 2003, 178(10), 2193-2199

Production Method 2

Reaction Conditions
Reference
In situ process for the synthesis of Ciprofloxacin
Coll, Alberto Palomo; et al, Afinidad, 2001, 58(494), 276-280

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  4 h, reflux
2.1 Reagents: Potassium hydroxide Solvents: Water ;  2 h, reflux; cooled
2.2 Reagents: Hydrogen ion ;  acidified
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  pH 10 - 10.2, rt
3.2 Reagents: Chlorine ;  > 1 h, pH 10 - 10.2, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Reference
Synthesis of fluorine containing 1,3,4-oxadiazole derivatives as potential antifungal agents
Mittal, Anil Kumar; et al, Journal of Chemical, 2012, 2(2), 699-707

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  pH 10 - 10.2, rt
1.2 Reagents: Chlorine ;  > 1 h, pH 10 - 10.2, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Reference
Synthesis of fluorine containing 1,3,4-oxadiazole derivatives as potential antifungal agents
Mittal, Anil Kumar; et al, Journal of Chemical, 2012, 2(2), 699-707

Production Method 5

Reaction Conditions
1.1 Reagents: Acetic acid ,  Cobalt diacetate ,  Manganese diacetate ,  Oxygen
Reference
Enhanced grain growth in an Al-Mg alloy with ultrafine grain size
Wang, Jingtao; et al, Materials Science & Engineering, 1996, 216(1-2), 41-46

Production Method 6

Reaction Conditions
Reference
2,4-Dichloro-5-fluorobenzoyl chloride
, Federal Republic of Germany, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Water Solvents: Ethanol
2.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Cuprous chloride Solvents: Water
Reference
Synthesis of Heterocyclic Annellated Pyridone Carboxylic Acid Derivatives as Potential Chemotherapeutic Agents
Rudolf, Manfred, 1985, , ,

Production Method 8

Reaction Conditions
1.1 Catalysts: Aluminum chloride
2.1 Reagents: Nitric acid Solvents: Water
Reference
Preparation of 2,4-dichloro-5-fluorobenzoic acid
, China, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Cuprous chloride Solvents: Water
2.1 Reagents: Sodium hydroxide ,  Water Solvents: Ethanol
Reference
Synthesis of Heterocyclic Annellated Pyridone Carboxylic Acid Derivatives as Potential Chemotherapeutic Agents
Rudolf, Manfred, 1985, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  2 h, reflux; cooled
1.2 Reagents: Hydrogen ion ;  acidified
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  pH 10 - 10.2, rt
2.2 Reagents: Chlorine ;  > 1 h, pH 10 - 10.2, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Reference
Synthesis of fluorine containing 1,3,4-oxadiazole derivatives as potential antifungal agents
Mittal, Anil Kumar; et al, Journal of Chemical, 2012, 2(2), 699-707

Production Method 11

Reaction Conditions
1.1 -
2.1 Reagents: Acetic acid ,  Cobalt diacetate ,  Manganese diacetate ,  Oxygen
Reference
Enhanced grain growth in an Al-Mg alloy with ultrafine grain size
Wang, Jingtao; et al, Materials Science & Engineering, 1996, 216(1-2), 41-46

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hypochlorite Solvents: Water ;  3 h, 80 °C; 80 °C → 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Reference
Novel method for the preparation of Grignard's reagent and it's application in the synthesis of ciprofloxacin
An, Yongbin; et al, Zhongguo Kangshengsu Zazhi, 2004, 29(9),

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Water Solvents: Ethanol
Reference
Synthesis of Heterocyclic Annellated Pyridone Carboxylic Acid Derivatives as Potential Chemotherapeutic Agents
Rudolf, Manfred, 1985, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium hypochlorite Solvents: 1,4-Dioxane
Reference
A novel approach to finafloxacin hydrochloride (BAY35-3377)
Hong, Jian; et al, Tetrahedron Letters, 2009, 50(21), 2525-2528

Production Method 15

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Water
Reference
Preparation of 2,4-dichloro-5-fluorobenzoic acid
, China, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Hydrogen peroxide ;  0 - 40 °C
1.2 Reagents: Water
Reference
Process for the preparation of halogenated benzoic acids by oxidation of benzophenones
, European Patent Organization, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Sodium hydroxide Solvents: Water ;  2 - 4 h, 90 °C
Reference
Halogen-free oxidation of aryl ketones and benzyl nitrile derivatives to corresponding carboxylic acids by using NaOH/ TBHP in aqueous medium
Jaiswal, Arvind Kumar; et al, Tetrahedron, 2023, 136,

Production Method 18

Reaction Conditions
Reference
2,4-Dichloro-5-fluorobenzoyl chloride
, Federal Republic of Germany, , ,

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Cuprous chloride Solvents: Water
Reference
Synthesis of Heterocyclic Annellated Pyridone Carboxylic Acid Derivatives as Potential Chemotherapeutic Agents
Rudolf, Manfred, 1985, , ,

Production Method 20

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Sodium hypochlorite
Reference
2,4-Dichloro-5-fluorobenzoic acid
, Federal Republic of Germany, , ,

Production Method 21

Reaction Conditions
1.1 Reagents: Aluminum chloride
2.1 Reagents: Sodium hypochlorite Solvents: 1,4-Dioxane
Reference
A novel approach to finafloxacin hydrochloride (BAY35-3377)
Hong, Jian; et al, Tetrahedron Letters, 2009, 50(21), 2525-2528

Production Method 22

Reaction Conditions
1.1 Catalysts: Aluminum chloride ;  10 min, 30 °C; 6 h, 30 °C → 60 °C
1.2 Reagents: Water ;  cooled
2.1 Reagents: Sodium hypochlorite Solvents: Water ;  3 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis of 2, 4-dichloro-5-fluorobenzoic acid and 2, 4-dichloro-5-fluoro benzoyl ethyl acetate
Li, Zhuang; et al, Youjifu Gongye, 2007, (4),

2,4-Dichloro-5-fluorobenzoic acid Raw materials

2,4-Dichloro-5-fluorobenzoic acid Preparation Products

2,4-Dichloro-5-fluorobenzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:86522-89-6)2,4-Dichloro-5-fluorobenzoic acid
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Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:54
Price ($):539.0
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:86522-89-6)2,4-Dichloro-5-fluorobenzoic acid
Order Number:sfd17287
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
Price ($):discuss personally
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Additional information on 2,4-Dichloro-5-fluorobenzoic acid

2,4-Dichloro-5-fluorobenzoic Acid (CAS No. 86522-89-6): A Comprehensive Overview

2,4-Dichloro-5-fluorobenzoic acid is a chemically synthesized compound with the CAS registry number 86522-89-6. This compound belongs to the class of benzoic acids, which are aromatic carboxylic acids with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The structure of 2,4-dichloro-5-fluorobenzoic acid consists of a benzene ring substituted with two chlorine atoms at the 2 and 4 positions and a fluorine atom at the 5 position, along with a carboxylic acid group (-COOH) attached to the benzene ring.

The molecular formula of 2,4-dichloro-5-fluorobenzoic acid is C7H3Cl2FNO2, and its molecular weight is approximately 191.0 g/mol. The compound is characterized by its high stability under normal conditions and its ability to form stable derivatives. Its physical properties include a melting point of around 170°C and a boiling point of approximately 300°C. The compound is slightly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate.

Recent studies have highlighted the potential of 2,4-dichloro-5-fluorobenzoic acid in various fields due to its unique chemical properties. In pharmaceutical research, this compound has been investigated as a precursor for the synthesis of bioactive molecules with potential anti-tumor and anti-viral activities. For instance, researchers have explored its role in the development of novel inhibitors for enzymes involved in cancer progression.

In the realm of materials science, 2,4-dichloro-5-fluorobenzoic acid has been utilized as a building block for the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties such as high surface area, porosity, and selectivity, making them ideal candidates for gas storage and separation applications.

The synthesis of 2,4-dichloro-5-fluorobenzoic acid typically involves multi-step reactions starting from chlorobenzene derivatives. One common approach involves the electrophilic substitution of chlorobenzene with fluorine and subsequent oxidation to introduce the carboxylic acid group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.

From an environmental perspective, 2,4-dichloro-5-fluorobenzoic acid has been studied for its biodegradability and toxicity profiles. Research indicates that under aerobic conditions, this compound undergoes microbial degradation through oxidative pathways. However, further studies are required to fully understand its long-term impact on ecosystems.

In conclusion, 2,4-dichloro-5-fluorobenzoic acid (CAS No. 86522-89-6) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and properties make it an attractive candidate for both academic research and industrial applications. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play a significant role in advancing modern science and technology.

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Amadis Chemical Company Limited
(CAS:86522-89-6)2,4-Dichloro-5-fluorobenzoic acid
A841701
Purity:99%
Quantity:500g
Price ($):539.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:86522-89-6)2,4-Dichloro-5-fluorobenzoic acid
sfd17287
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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